5-Methyl-2-(2-thienyl)-1,3-thiazol-4-yl benzenecarboxylate
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Overview
Description
5-Methyl-2-(2-thienyl)-1,3-thiazol-4-yl benzenecarboxylate is an organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a thiophene ring, and a benzenecarboxylate group. Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(2-thienyl)-1,3-thiazol-4-yl benzenecarboxylate typically involves multi-step reactions starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the condensation of α-haloketones with thiourea under basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative of thiophene with a halogenated thiazole intermediate.
Esterification: The final step involves the esterification of the thiazole-thiophene intermediate with benzenecarboxylic acid under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(2-thienyl)-1,3-thiazol-4-yl benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole or thiophene derivatives.
Scientific Research Applications
5-Methyl-2-(2-thienyl)-1,3-thiazol-4-yl benzenecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(2-thienyl)-1,3-thiazol-4-yl benzenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-(2-thienyl)-1,3-thiazole: Lacks the benzenecarboxylate group.
2-(2-Thienyl)-1,3-thiazole: Lacks the methyl group at the 5-position.
5-Methyl-1,3-thiazol-4-yl benzenecarboxylate: Lacks the thiophene ring.
Uniqueness
5-Methyl-2-(2-thienyl)-1,3-thiazol-4-yl benzenecarboxylate is unique due to the presence of both the thiazole and thiophene rings, as well as the benzenecarboxylate group. This combination of functional groups contributes to its diverse chemical reactivity and potential biological activities.
Properties
IUPAC Name |
(5-methyl-2-thiophen-2-yl-1,3-thiazol-4-yl) benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2S2/c1-10-13(16-14(20-10)12-8-5-9-19-12)18-15(17)11-6-3-2-4-7-11/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IICYOMJDFXXGBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=CS2)OC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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